molecular formula C9H16ClN3O B571655 4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride CAS No. 1609403-11-3

4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride

Cat. No.: B571655
CAS No.: 1609403-11-3
M. Wt: 217.697
InChI Key: DTOLPJCFHFDCQH-UHFFFAOYSA-N
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Description

4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are usually carried out under controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with fewer oxygen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride is unique due to its specific structure, which combines the oxadiazole ring with a piperidine moiety.

Properties

IUPAC Name

5-methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-7-11-9(12-13-7)6-8-2-4-10-5-3-8;/h8,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOLPJCFHFDCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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